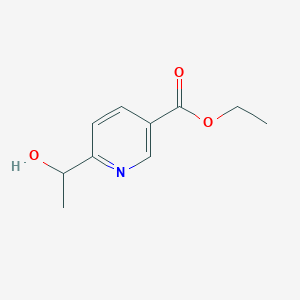

Ethyl 6-(1-hydroxyethyl)nicotinate

Description

Overview of Pyridine (B92270) Carboxylic Acid Esters in Chemical Research

Pyridine carboxylic acid esters, a class of heterocyclic compounds, are significant scaffolds in medicinal chemistry and chemical synthesis. nih.govdovepress.com These compounds, including isomers like picolinic, nicotinic, and isonicotinic acid esters, have been instrumental in the development of a wide array of therapeutic agents. nih.gov Their derivatives are investigated for a broad spectrum of biological activities and are used as building blocks in the synthesis of more complex molecules. dovepress.com For instance, they have been key in creating drugs for conditions such as tuberculosis, cancer, diabetes, and HIV/AIDS. nih.govdovepress.com The versatility of the pyridine ring, combined with the reactivity of the ester group, allows for a wide range of chemical modifications, making them attractive targets for research. oup.com

Historical Perspective on Substituted Nicotinate (B505614) Synthesis and Applications in Research

The synthesis of nicotinic acid, the precursor to nicotinate esters, was first achieved in 1867 through the oxidation of nicotine (B1678760). wikipedia.org This laid the groundwork for the exploration of its derivatives. The esterification of nicotinic acid to produce ethyl nicotinate is a common transformation, often achieved by reacting nicotinic acid with ethanol (B145695) in the presence of an acid catalyst. google.comchemicalbook.com Historically, research into substituted nicotinate esters has been driven by their potential as therapeutic agents. For example, some esters of pyridinecarboxylic acids have been investigated for their local anesthetic properties. acs.org

A significant application of ethyl nicotinate in synthesis is its use as a starting material in the production of racemic nicotine. nih.govstackexchange.comgoogle.com This process involves the condensation of ethyl nicotinate with N-vinyl-2-pyrrolidone, followed by a series of reactions to form the nicotine molecule. nih.govgoogle.com This highlights the role of nicotinate esters as versatile intermediates in the synthesis of complex alkaloids and other biologically active compounds.

Rationale for Investigating Ethyl 6-(1-hydroxyethyl)nicotinate as a Specific Nicotinate Derivative

The scientific interest in this compound stems from the unique combination of its structural features: the ethyl nicotinate core and the 1-hydroxyethyl substituent at the 6-position of the pyridine ring. The introduction of a hydroxyl group onto the pyridine scaffold can significantly alter the molecule's physical, chemical, and biological properties. Hydroxylated pyridines are known to be important structural motifs in many biologically active compounds. acs.org

The presence of the hydroxyethyl (B10761427) group introduces a chiral center, meaning the compound can exist as different stereoisomers. This is significant because the biological activity of chiral molecules can be highly dependent on their stereochemistry. Furthermore, the hydroxyl group provides an additional site for chemical modification, allowing for the synthesis of a wider range of derivatives. Research into molecules like 2-ethyl-3-hydroxy-6-methylpyridine (B133580) nicotinate, which has shown retinoprotective effects, underscores the potential therapeutic value of hydroxylated pyridine nicotinates. nih.govresearchgate.net Therefore, the investigation of this compound is driven by the potential for discovering novel biological activities and for its use as a specialized building block in organic synthesis.

Scope and Significance of Academic Research on Hydroxylated Pyridine Esters

Academic research into hydroxylated pyridine esters is a burgeoning field due to their prevalence in pharmaceuticals and agrochemicals. acs.org The direct hydroxylation of the pyridine ring is a challenging synthetic transformation due to the electronic properties of the heterocycle, making the development of new synthetic methods a key area of investigation. acs.orgnih.gov

The position of the hydroxyl group on the pyridine ring is crucial and can lead to different biological activities. For instance, C3-hydroxylated pyridines are of particular interest to medicinal chemists. acs.org Researchers are actively exploring methods for the regioselective hydroxylation of pyridine derivatives, including enzymatic and photochemical approaches. acs.orgnih.gov The study of hydroxylated pyridine esters contributes to a deeper understanding of structure-activity relationships and provides a platform for the discovery of new enzyme inhibitors and other bioactive molecules. nih.gov The synthesis and characterization of specific isomers, such as this compound, are essential for systematically exploring the chemical space and unlocking the full potential of this class of compounds.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-(1-hydroxyethyl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-3-14-10(13)8-4-5-9(7(2)12)11-6-8/h4-7,12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSWIKSXCKOBAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858633 | |

| Record name | Ethyl 6-(1-hydroxyethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52830-23-6 | |

| Record name | Ethyl 6-(1-hydroxyethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 6 1 Hydroxyethyl Nicotinate and Its Precursors/analogues

Esterification Routes to Nicotinates

The formation of the ethyl ester moiety is a fundamental step in the synthesis of the target compound. This is typically achieved through standard esterification reactions starting from nicotinic acid or its derivatives. The primary methods include direct esterification and transesterification, with catalyst selection playing a critical role in reaction efficiency.

Direct Esterification of Nicotinic Acid Derivatives with Ethanol (B145695)

Direct esterification, often referred to as Fischer esterification, is a widely used and economical method for preparing ethyl nicotinate (B505614). This acid-catalyzed condensation reaction involves refluxing nicotinic acid with an excess of ethanol. The equilibrium of the reaction is driven towards the product side by using a large excess of the alcohol and/or by removing the water formed during the reaction.

A common laboratory and industrial-scale procedure involves heating a mixture of nicotinic acid and anhydrous ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. msu.edu The reaction mixture is typically refluxed for several hours to ensure completion. After the reaction, the excess ethanol is removed by distillation, and the remaining mixture is neutralized with a base, such as sodium carbonate solution, to remove the acid catalyst and any unreacted nicotinic acid. The crude ethyl nicotinate is then extracted with an organic solvent and purified by distillation under reduced pressure. msu.edu An alternative approach involves the reaction of nicotinyl chloride hydrochloride, a more reactive derivative of nicotinic acid, with ethanol. This method can proceed under milder conditions but involves the additional step of preparing the acid chloride.

Transesterification Approaches for Ethyl Ester Formation

Transesterification is another viable route for the synthesis of ethyl nicotinate, typically starting from a different ester of nicotinic acid, such as methyl nicotinate. This process involves reacting the starting ester with ethanol in the presence of a catalyst. The equilibrium is shifted towards the formation of the desired ethyl ester by using a large excess of ethanol.

While functional, transesterification for nicotinate synthesis can be less efficient compared to direct esterification. Reports indicate that methyl esters are often the preferred substrates for such reactions, and conversions to ethyl esters can be lower. Nevertheless, under appropriate conditions with an excess of ethanol and a suitable catalyst, this method can be effective.

Catalytic Considerations in Esterification Reactions

The choice of catalyst is paramount for achieving high yields and reaction rates in the esterification of nicotinic acid derivatives. A variety of catalysts have been employed, ranging from homogeneous mineral acids to heterogeneous solid acid catalysts.

Homogeneous Catalysts:

Sulfuric Acid (H₂SO₄): This is the most traditional and widely used catalyst due to its low cost and high activity. msu.edu However, its use presents challenges in terms of separation, neutralization, and the generation of acidic waste, which increases wastewater treatment costs.

p-Toluenesulfonic Acid (p-TsOH): This is another effective strong acid catalyst that is sometimes preferred due to its solid nature, which can simplify handling.

Heterogeneous (Solid Acid) Catalysts: The use of solid acid catalysts offers significant advantages, including easier separation from the reaction mixture (often by simple filtration), potential for regeneration and reuse, and reduced environmental impact.

HND230 Solid Catalyst: A patented method describes the use of the HND230 solid acid catalyst in toluene. The reaction proceeds at a relatively low temperature (50-65°C) followed by reflux to remove water, achieving high yields (e.g., 97.2%) and simplifying product work-up.

Molybdenum on Silica (MoO₃/SiO₂): A 20% Molybdenum on Silica catalyst has been reported to function as an effective bifunctional catalyst for the synthesis of methyl nicotinate, suggesting its potential applicability for ethyl nicotinate synthesis as well.

Non-catalytic esterification is also possible but requires high temperatures (above 135°C) and the use of water-immiscible alcohols to facilitate the removal of water and drive the reaction to completion.

| Catalyst Type | Catalyst Example | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Homogeneous (Mineral Acid) | Sulfuric Acid (H₂SO₄) | Reflux in excess ethanol | Low cost, high activity | Difficult separation, corrosive, waste generation |

| Homogeneous (Organic Acid) | p-Toluenesulfonic Acid (p-TsOH) | Reflux in toluene/ethanol | High activity, solid (easier handling) | Requires neutralization and separation |

| Heterogeneous (Solid Acid) | HND230 Catalyst | 50-65°C then reflux in toluene/ethanol | Easy separation, reusable, eco-friendly | Higher initial cost, potentially lower activity |

| Heterogeneous (Solid Acid) | MoO₃/SiO₂ | Reflux in alcohol | Reusable, reduced waste | Catalyst preparation required |

Strategies for Introducing the 1-Hydroxyethyl Moiety

Introducing the 1-hydroxyethyl group at the C-6 position of the ethyl nicotinate scaffold is a significant challenge that requires a regioselective method to install a two-carbon unit, followed by a stereoselective reduction of the resulting ketone.

Regioselective Functionalization of the Pyridine (B92270) Ring at the 6-Position

Direct C-H functionalization at the C-6 position of ethyl nicotinate is difficult due to the electronic properties of the pyridine ring, which favor functionalization at the C-2, C-4, or C-5 positions. A more robust and predictable strategy involves starting with a pre-functionalized precursor, such as Ethyl 6-chloronicotinate . This commercially available compound provides a reactive "handle" at the desired position for carbon-carbon bond formation. chemimpex.comsimsonpharma.com

A highly effective method for installing the required acetyl group is the palladium-catalyzed Stille cross-coupling reaction . wikipedia.org This reaction couples the ethyl 6-chloronicotinate with an organotin reagent. Specifically, using tributyl(1-ethoxyvinyl)tin as the coupling partner introduces a 1-ethoxyvinyl group at the C-6 position. chemicalbook.comottokemi.com This intermediate is essentially a protected form of an acetyl group. Subsequent treatment of the coupling product with aqueous acid readily hydrolyzes the enol ether to yield the key precursor, Ethyl 6-acetylnicotinate .

Stille Coupling: Ethyl 6-chloronicotinate is reacted with tributyl(1-ethoxyvinyl)tin in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) to form ethyl 6-(1-ethoxyvinyl)nicotinate.

Hydrolysis: The resulting enol ether is treated with aqueous acid (e.g., HCl) to afford ethyl 6-acetylnicotinate.

This sequence provides a reliable and regioselective route to the necessary ketone precursor for the final stereoselective reduction.

Stereoselective Introduction of the Chiral 1-Hydroxyethyl Group

With the ethyl 6-acetylnicotinate precursor in hand, the final step is the asymmetric reduction of the ketone to introduce the chiral secondary alcohol. This transformation is a cornerstone of modern asymmetric synthesis, and several powerful methods are available.

Catalytic Asymmetric Hydrogenation: The Noyori asymmetric hydrogenation is a preeminent method for the enantioselective reduction of ketones. nrochemistry.com This reaction utilizes chiral ruthenium catalysts composed of a ruthenium center, a C₂-symmetric bisphosphine ligand like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a chiral 1,2-diamine ligand such as DPEN (1,2-diphenylethylenediamine). nih.govharvard.edu By selecting the appropriate chirality of the BINAP and diamine ligands, one can predictably synthesize either the (R) or (S) enantiomer of the alcohol with very high enantiomeric excess (ee). The reaction is typically carried out under a pressurized atmosphere of hydrogen gas.

Catalytic Asymmetric Transfer Hydrogenation: A related and often more operationally simple method is asymmetric transfer hydrogenation (ATH). rsc.org This process uses similar Noyori-Ikariya type catalysts, such as [(arene)Ru(TsDPEN)Cl], where TsDPEN is N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine. acs.org Instead of using hydrogen gas, a hydrogen donor molecule like 2-propanol or a formic acid/triethylamine mixture is used. rsc.org The hydride is transferred from the donor to the ketone via the metal catalyst, again affording the chiral alcohol with high enantioselectivity. This method avoids the need for high-pressure hydrogenation equipment.

These catalytic methods provide efficient and highly stereoselective routes to the final target compound, Ethyl 6-(1-hydroxyethyl)nicotinate.

| Method | Catalyst System Example | Hydrogen Source | Key Features |

|---|---|---|---|

| Asymmetric Hydrogenation | RuCl₂[(R)-BINAP][(R,R)-DPEN] | H₂ (gas, pressurized) | Extremely high enantioselectivity (>98% ee typical), broad substrate scope. nrochemistry.comnih.gov |

| Asymmetric Transfer Hydrogenation (ATH) | [(p-cymene)RuCl((R,R)-TsDPEN)] | 2-Propanol or HCOOH/NEt₃ | High enantioselectivity, avoids high-pressure H₂, operationally simpler. rsc.orgacs.org |

Reduction of Ketone Precursors to the 1-Hydroxyethyl Alcohol

The conversion of a ketone precursor, such as ethyl 6-acetylnicotinate, into the secondary alcohol, this compound, is a critical step in the synthesis. This transformation involves the reduction of the carbonyl group. A variety of chemical reducing agents can accomplish this, including hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation, employing catalysts such as Raney nickel, palladium, or platinum under a hydrogen atmosphere, is another established method.

The choice of reagent is crucial as it can influence selectivity and compatibility with other functional groups in the molecule, such as the ethyl ester. For instance, sodium borohydride is generally a milder reagent that selectively reduces ketones and aldehydes without affecting esters, making it a suitable choice for this transformation.

In addition to chemical methods, biocatalytic reductions offer a powerful alternative, often providing high stereoselectivity, which will be discussed in section 2.4.2.

Multi-Component Reactions and Cascade Processes in Pyridine Synthesis

The synthesis of the fundamental pyridine ring, the core of nicotinate derivatives, can be efficiently achieved through multi-component reactions (MCRs). taylorfrancis.combohrium.com MCRs are convergent chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. researchgate.net This approach is highly valued for its atom economy, simplicity, and ability to rapidly generate molecular complexity. bohrium.com

One of the most classic and versatile MCRs for pyridine synthesis is the Hantzsch reaction. taylorfrancis.com This reaction typically involves the condensation of two equivalents of a β-ketoester, an aldehyde, and an ammonia source to form a dihydropyridine (B1217469), which is subsequently oxidized to the corresponding pyridine derivative. acsgcipr.org Variations of the Hantzsch synthesis and other MCRs, such as the Guareschi-Thorpe and Bohlmann-Rahtz reactions, provide access to a wide array of substituted pyridines that can serve as precursors to this compound. taylorfrancis.comacsgcipr.org These one-pot cascade processes are advantageous as they reduce the need for isolating intermediates, thereby saving time, resources, and minimizing waste. acsgcipr.org

| Reaction Name | Typical Reactants | Key Feature |

| Hantzsch Reaction | β-ketoester (2 equiv.), Aldehyde, Ammonia | Forms a dihydropyridine intermediate requiring oxidation. acsgcipr.org |

| Guareschi-Thorpe Reaction | Cyanoacetamide, β-ketoester, Ammonia | Directly yields a substituted pyridone. |

| Bohlmann-Rahtz Reaction | Enamine, α,β-Unsaturated ketone | Provides direct access to substituted pyridines via cyclocondensation. acsgcipr.org |

Chemo-Enzymatic and Biocatalytic Approaches to Nicotinate Esters

The integration of enzymatic steps into chemical synthesis, known as chemo-enzymatic synthesis, has become a powerful strategy for producing pharmaceuticals and fine chemicals. nih.govfrontiersin.org Biocatalysis, the use of natural catalysts like enzymes, offers significant advantages, including high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions (physiological pH and temperature), and reduced environmental impact compared to traditional chemical methods. frontiersin.orgnih.gov In recent years, the industrial production of nicotinic acid and its derivatives has increasingly shifted from harsh chemical processes to more sustainable biocatalytic routes. frontiersin.orgresearchgate.net These methods are being explored for various transformations, including the synthesis of the nicotinic acid backbone and the formation of nicotinate esters. frontiersin.orgmdpi.com

Enzymatic Hydrolysis and Reversal for Ester Synthesis

Enzymes, particularly hydrolases like lipases and esterases, are widely used in the synthesis and modification of esters. nih.gov The enzymatic hydrolysis of nicotinate esters, breaking them down into nicotinic acid and an alcohol, has been studied using enzymes from sources such as human and rat plasma, as well as purified hog liver carboxylesterase. nih.govtandfonline.com These reactions typically follow Michaelis-Menten kinetics. nih.govtandfonline.com

Crucially, this hydrolytic process is reversible. By manipulating the reaction conditions, specifically by reducing the water content and using an excess of the alcohol in an organic solvent, the same enzymes can be used to catalyze the reverse reaction: the esterification of nicotinic acid to form nicotinate esters. nih.gov For example, the lipase (B570770) Novozym® 435, derived from Candida antarctica, has been successfully used to synthesize nicotinamide derivatives from methyl nicotinate, demonstrating the synthetic utility of these biocatalysts. nih.govrsc.org This enzymatic approach avoids the need for harsh acid or base catalysts often used in chemical esterification. google.compatsnap.com

Table: Enzymes in Nicotinate Ester Transformations

| Enzyme Source | Transformation Studied | Substrate Example | Reference |

|---|---|---|---|

| Human/Rat Plasma | Hydrolysis | Various nicotinate esters | nih.govtandfonline.com |

| Hog Liver Carboxylesterase | Hydrolysis | Various nicotinate esters | nih.govtandfonline.com |

Stereoselective Transformations via Biocatalysis

The "(1-hydroxyethyl)" group in the target molecule contains a chiral center, meaning it can exist in two non-superimposable mirror-image forms (enantiomers). For many pharmaceutical applications, only one specific enantiomer is biologically active. Biocatalysis provides an excellent solution for achieving high stereoselectivity in the synthesis of such chiral molecules. nih.gov

The asymmetric reduction of the ketone precursor, ethyl 6-acetylnicotinate, to a single enantiomer of this compound is a prime application for biocatalysis. nih.gov Enzymes such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) are capable of delivering hydride to the carbonyl face with high specificity, leading to the formation of predominantly one enantiomer of the alcohol product. nih.govchemrxiv.org For instance, the asymmetric reduction of a similar ketone, 2-chloro-1-(6-fluorochroman-2-yl)ethan-1-one, using stereoselective alcohol dehydrogenases has been shown to produce the corresponding chiral alcohol with an enantiomeric excess (ee) of over 99%. nih.gov This highlights the potential of biocatalysts to provide efficient and highly selective routes to chiral precursors like the one required for the target molecule. mdpi.com

Green Chemistry Principles in the Synthesis of Nicotinate Derivatives

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edu The synthesis of nicotinate derivatives is increasingly being viewed through the lens of these principles to create more sustainable and environmentally friendly industrial processes. researchgate.net

Key green chemistry principles applicable to nicotinate synthesis include:

Catalysis: Using catalytic reagents, especially biocatalysts, is superior to stoichiometric reagents as they are used in small amounts and can be recycled, minimizing waste. nih.govyale.edu

Safer Solvents and Auxiliaries: Efforts are being made to replace hazardous organic solvents with greener alternatives, such as using environmentally friendly tert-amyl alcohol or even aqueous media. nih.govrsc.orgmdpi.com

Atom Economy: Designing synthetic routes, like multi-component reactions, that maximize the incorporation of all materials used in the process into the final product. bohrium.comyale.edu

Design for Energy Efficiency: Utilizing methods that operate at ambient temperature and pressure, such as biocatalytic reactions, reduces energy consumption compared to traditional methods that often require high heat. frontiersin.orgyale.edu

A practical example is the development of a continuous-flow microreactor system for the synthesis of nicotinamide derivatives using the enzyme Novozym® 435. nih.govrsc.org This approach not only uses a biocatalyst but also significantly shortens reaction times and improves yields compared to batch processes, embodying several key principles of green chemistry. rsc.org

Chemical Reactivity and Transformation Mechanisms of Ethyl 6 1 Hydroxyethyl Nicotinate

Hydrolytic Pathways of Nicotinate (B505614) Esters

The ester group in ethyl 6-(1-hydroxyethyl)nicotinate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This process can be initiated through several pathways, including acid-catalyzed, base-promoted, and enzymatic hydrolysis.

Mechanisms of Ester Cleavage (Acidic, Basic, Enzymatic)

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and an excess of water, the ester undergoes hydrolysis. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol (B145695) lead to the formation of 6-(1-hydroxyethyl)nicotinic acid. This process is reversible, and the equilibrium can be shifted towards the products by using a large excess of water. libretexts.orgchemistrysteps.comyoutube.com

Base-Promoted Hydrolysis (Saponification): This pathway involves the use of a strong base, such as sodium hydroxide (B78521). The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The subsequent collapse of this intermediate results in the formation of a carboxylate salt and ethanol. This reaction is essentially irreversible because the final deprotonation of the resulting carboxylic acid by the base drives the reaction to completion. libretexts.orgchemistrysteps.com

Enzymatic Hydrolysis: In biological systems, esterases are enzymes that catalyze the hydrolysis of esters. Rat liver and brain subcellular fractions have shown esterase activity towards nicotinate esters, following Michaelis-Menten kinetics. nih.gov These enzymes provide a specific and efficient means of cleaving the ester bond under physiological conditions. Studies have shown that human serum albumin can also hydrolyze certain nicotinate esters. nih.gov The enzymatic hydrolysis of nicotinate esters is a critical metabolic pathway. nih.gov

Kinetic Studies of Hydrolysis and Factors Influencing Stability

The rate of hydrolysis of nicotinate esters is influenced by several factors, including pH, temperature, and the structure of the ester itself.

pH: The rate of hydrolysis is significantly dependent on the pH of the medium. Both acidic and basic conditions accelerate the cleavage of the ester bond, with the reaction being slowest in the neutral pH range.

Steric Effects: The structure of the alcohol portion of the ester can influence the rate of hydrolysis. For instance, studies on homologous esters have shown that the size of the alkyl group can affect hydrolytic stability. nih.gov

Electronic Effects: Electron-withdrawing groups on the pyridine (B92270) ring can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis. Conversely, electron-donating groups would decrease the rate. nih.gov

Below is a table summarizing the kinetic parameters for the hydrolysis of different nicotinate esters.

| Ester | Hydrolysis Condition | Half-life (t₁/₂) | Kinetic Parameter | Reference |

| Methyl benzoate | Rat Liver Microsomes | 15 min | Vmax | nih.gov |

| Ethyl benzoate | Rat Liver Microsomes | 12 min | Vmax | nih.gov |

| Phenyl benzoate | Base-catalyzed | 11 min | k | nih.gov |

| Ethyl p-bromo benzoate | Base-catalyzed | 12 min | k | nih.gov |

Reactions at the 1-Hydroxyethyl Side Chain

The secondary alcohol group on the side chain of this compound is a key site for various chemical transformations.

Oxidation Reactions of the Secondary Alcohol Group

The secondary alcohol can be oxidized to a ketone, yielding ethyl 6-acetylnicotinate. This transformation is a common reaction in organic synthesis. wikipedia.org

A variety of oxidizing agents can be employed for this purpose:

Chromium(VI) Reagents: Reagents like pyridinium (B92312) chlorochromate (PCC) and Collins reagent (CrO₃(pyridine)₂ in dichloromethane) are effective for the selective oxidation of secondary alcohols to ketones under mild conditions. wikipedia.orgresearchgate.netlibretexts.orgmasterorganicchemistry.com These reactions typically avoid over-oxidation. researchgate.netmasterorganicchemistry.com

Potassium Permanganate (KMnO₄): Under controlled alkaline conditions, KMnO₄ can oxidize secondary alcohols to ketones. However, it is a strong oxidizing agent and may react with other functional groups if not used selectively. wikipedia.org

Copper at High Temperatures: Passing the vapor of a secondary alcohol over heated copper at 573 K can lead to dehydrogenation, forming a ketone. ncert.nic.in

The choice of oxidant depends on the desired selectivity and the presence of other functional groups in the molecule.

Derivatization of the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group can be derivatized to form ethers or esters. These reactions are useful for protecting the alcohol functionality or for modifying the molecule's properties.

Esterification: The hydroxyl group can react with acyl chlorides or anhydrides in the presence of a base to form a new ester linkage. This is a common method for introducing various acyl groups. researchgate.net

Etherification: Formation of an ether can be achieved under various conditions, for example, by reaction with an alkyl halide in the presence of a base (Williamson ether synthesis).

Electrophilic and Nucleophilic Reactions of the Pyridine Ring

The pyridine ring in this compound has a distinct reactivity pattern due to the presence of the electronegative nitrogen atom.

The nitrogen atom makes the pyridine ring electron-deficient compared to benzene, which deactivates it towards electrophilic aromatic substitution. gcwgandhinagar.comwikipedia.org Electrophilic attack, if it occurs, is favored at the 3- and 5-positions. gcwgandhinagar.comquimicaorganica.org Reactions like nitration and sulfonation are difficult and require harsh conditions. wikipedia.orgmatanginicollege.ac.in

Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. gcwgandhinagar.comwikipedia.org The presence of a good leaving group at these positions facilitates the reaction.

The reactivity of the pyridine ring can be summarized as follows:

| Reaction Type | Reactivity Compared to Benzene | Preferred Position(s) | Typical Reagents/Conditions | Reference |

| Electrophilic Substitution | Less reactive | 3, 5 | Harsh conditions (e.g., fuming H₂SO₄ for sulfonation) | gcwgandhinagar.comwikipedia.orgquimicaorganica.org |

| Nucleophilic Substitution | More reactive | 2, 4, 6 | Strong nucleophiles (e.g., organolithium reagents, sodium amide) | gcwgandhinagar.comwikipedia.orgmatanginicollege.ac.in |

The nitrogen atom itself can also act as a nucleophile, reacting with electrophiles like alkyl halides to form quaternary pyridinium salts. gcwgandhinagar.com

N-Oxidation and its Chemical Implications

The nitrogen atom in the pyridine ring of this compound is susceptible to oxidation, typically by peroxy acids like m-chloroperoxybenzoic acid (m-CPBA), to form the corresponding N-oxide. This transformation has profound implications for the molecule's chemical and physical properties.

The introduction of the N-oxide functionality significantly alters the electronic character of the pyridine ring. nih.gov The N-oxide group is highly polar and can act as both a hydrogen bond acceptor and, through resonance, an electron-donating group. nih.gov This dual nature modifies the reactivity of the ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions. Specifically, the N-oxide can activate the positions ortho and para to the nitrogen for nucleophilic substitution.

The formation of the N-oxide also increases the water solubility of the parent compound due to the polarity of the N+-O- bond. nih.gov From a mechanistic standpoint, the oxidation proceeds via the attack of the nucleophilic nitrogen atom on the electrophilic oxygen of the peroxy acid.

| Reagent | Product | Key Implications |

| m-Chloroperoxybenzoic acid (m-CPBA) | This compound N-oxide | Increased polarity and water solubility. nih.gov |

| Hydrogen peroxide | This compound N-oxide | Altered electronic properties of the pyridine ring. |

Table 1: Reagents and Implications of N-Oxidation

The presence of the 1-hydroxyethyl group at the 6-position may influence the rate and regioselectivity of N-oxidation through steric hindrance and potential intramolecular hydrogen bonding.

Substitution Reactions on the Pyridine Nucleus

The pyridine ring in this compound is electron-deficient, a characteristic enhanced by the electron-withdrawing nature of the ethyl ester group at the 3-position. This electronic feature makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at the positions ortho and para to the electron-withdrawing group (positions 2, 4, and 6). wikipedia.org

In a typical SNAr mechanism, a nucleophile attacks the electron-deficient ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The departure of a leaving group from the same position restores the aromaticity of the ring. For this compound, a good leaving group would need to be present on the ring for such a reaction to occur.

Conversely, the pyridine ring is generally deactivated towards electrophilic aromatic substitution due to its electron-deficient nature. Electrophilic attack, if it occurs, would be directed to the positions where the electron density is least diminished, typically the beta-positions (3 and 5). However, the presence of the activating hydroxyl group and the deactivating ester group complicates the prediction of the exact regioselectivity.

| Reaction Type | Reagent/Conditions | Potential Product | Mechanism |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., RO-, R2NH) with a leaving group on the ring | Substituted pyridine derivative | Addition-Elimination (Meisenheimer complex intermediate). wikipedia.org |

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br2, HNO3) | Substituted pyridine derivative | Requires forcing conditions due to the deactivated ring. |

Table 2: Substitution Reactions on the Pyridine Nucleus

Photochemical Reactivity of Nicotinate Esters

The photochemical reactivity of nicotinate esters, in a general sense, involves the absorption of ultraviolet light, leading to the promotion of electrons to higher energy excited states. msu.edu These excited states can then undergo various transformations, including isomerization, cyclization, or intermolecular reactions. msu.edu

For aromatic systems like the pyridine ring in this compound, photochemical reactions can lead to rearrangements or additions. The specific outcome of a photochemical reaction is dependent on several factors, including the wavelength of light used, the solvent, and the presence of other reactants. msu.edu For instance, photochemical isomerization of substituted pyridines can occur, leading to different constitutional isomers.

| Reaction Type | Conditions | Potential Outcome |

| Photochemical Isomerization | UV irradiation | Rearrangement of substituents on the pyridine ring. msu.edu |

| Photochemical Addition | UV irradiation in the presence of a reactant | Addition to the pyridine ring or the hydroxyethyl (B10761427) group. |

Table 3: Potential Photochemical Reactions of Nicotinate Esters

Radical Reactions and Mechanistic Studies

The study of radical reactions involving this compound would likely focus on the generation of radical species at various positions and their subsequent reactions. The benzylic-like position of the 1-hydroxyethyl group is a potential site for hydrogen atom abstraction to form a stabilized carbon-centered radical.

Mechanistic studies often employ techniques like computational modeling and experimental methods to understand the formation and fate of radical intermediates. nih.gov For instance, copper-catalyzed radical-relay reactions have been shown to be effective for the functionalization of C(sp³)–H bonds. nih.gov In such a reaction, a radical initiator would generate a radical species that could then abstract a hydrogen atom from the 1-hydroxyethyl group. The resulting carbon-centered radical could then be trapped by a variety of reagents.

The pyridine ring itself can also participate in radical reactions. Radical addition to the aromatic ring is a possible pathway, leading to the formation of substituted dihydropyridine (B1217469) intermediates, which can then be oxidized to the corresponding substituted pyridine.

| Radical Generation Method | Potential Radical Intermediate | Subsequent Reaction |

| Hydrogen Atom Abstraction | Carbon-centered radical at the 1-position of the ethyl group | Radical coupling, oxidation, or reduction. |

| Radical Addition to Pyridine | Radical adduct to the pyridine ring | Rearomatization to a substituted pyridine. |

Table 4: Potential Radical Reactions and Intermediates

Computational and Theoretical Investigations of Ethyl 6 1 Hydroxyethyl Nicotinate

Quantum Chemical Calculations of Molecular Structure and Conformations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic structure and geometric parameters of molecules. researchgate.netnih.gov For Ethyl 6-(1-hydroxyethyl)nicotinate, these calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of the molecule.

Energy Minimization and Conformational Landscape Analysis

Rotation around the C-C bond of the hydroxyethyl (B10761427) group.

Rotation around the bond connecting the hydroxyethyl group to the pyridine (B92270) ring.

Rotations within the ethyl ester group.

Energy minimization calculations are employed to identify the most stable conformations (local and global minima) on the potential energy surface. By systematically rotating these bonds and calculating the corresponding energy, a conformational landscape can be mapped. The results typically show that staggered conformations are energetically favored over eclipsed ones, and specific orientations may be stabilized by intramolecular interactions.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Description of Dihedral Angles | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| A (Global Minimum) | Anti-periplanar orientation of hydroxyl and pyridine. Gauche orientation in ethyl ester. | 0.00 | 75.2 |

| B | Gauche orientation of hydroxyl and pyridine, potential for H-bonding. | 1.15 | 15.5 |

| C | Syn-periplanar orientation of hydroxyl and pyridine (sterically hindered). | 3.50 | 0.8 |

| D | Anti-periplanar orientation in ethyl ester. | 0.85 | 8.5 |

Intramolecular Interactions and Hybridization Analysis

The presence of a hydroxyl group, an ester group, and a pyridine ring allows for various intramolecular interactions. A significant interaction that can be investigated is the potential for intramolecular hydrogen bonding between the hydrogen of the hydroxyl group and the nitrogen atom of the pyridine ring or one of the oxygen atoms of the ester group. Quantum theory of Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis are computational methods used to characterize such interactions.

NBO analysis also provides detailed information about the hybridization of atomic orbitals. The nitrogen and carbon atoms of the pyridine ring are sp² hybridized, consistent with its aromatic character. The carbon atom of the carbonyl group is also sp², while the oxygen of the hydroxyl group and the ether oxygen of the ester are sp³ hybridized, influencing the local geometry and electronic properties of these functional groups.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, is a cornerstone of chemical reactivity theory. wikipedia.org It posits that the reactivity of a molecule is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a reaction partner. wikipedia.orgucsb.edupku.edu.cn

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, making it the primary site for electrophilic attack. Conversely, the LUMO is likely to be centered on the electron-deficient regions, particularly the carbonyl carbon of the ester group, which is susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity. researchgate.net DFT calculations can precisely determine the energies and spatial distributions of these frontier orbitals. ias.ac.inresearchgate.net

Table 2: Predicted Frontier Orbital Properties for this compound (Illustrative Values)

| Orbital | Energy (eV) | Primary Localization | Predicted Reactivity |

|---|---|---|---|

| HOMO | -6.8 | Pyridine Ring (π-system) | Site for electrophilic attack |

| LUMO | -1.2 | Ester Group (C=O, π*-system) | Site for nucleophilic attack |

| HOMO-LUMO Gap | 5.6 | - | Indicates moderate kinetic stability |

Molecular Dynamics Simulations for Solvent Interactions and Stability

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems, including interactions with solvent molecules. rug.nl By simulating the motion of this compound in a box of solvent molecules (e.g., water, ethanol (B145695), or DMSO), one can gain insights into solvation effects, conformational stability, and transport properties. acs.orgresearchgate.netresearchgate.net

In an aqueous environment, MD simulations would reveal the formation of hydrogen bonds between the solvent and the polar groups of the solute: the pyridine nitrogen, the hydroxyl group, and the ester carbonyl oxygen. These interactions stabilize the molecule in solution and can influence its preferred conformation. mdpi.com The simulations can also be used to calculate thermodynamic properties such as the free energy of solvation, which is crucial for understanding the compound's solubility and partitioning behavior. researchgate.netnih.gov

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of potential chemical reactions involving this compound. Common reactions could include the oxidation of the secondary alcohol to a ketone or the hydrolysis of the ester to nicotinic acid. nih.gov

Using methods like DFT, the entire reaction pathway can be mapped out on the potential energy surface. This involves locating the structures of the reactants, products, and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate. ic.ac.uk The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate. nih.govarkat-usa.org For instance, the mechanism of ester hydrolysis can be computationally modeled to determine whether it proceeds through a concerted or stepwise mechanism and to quantify the energy barrier. nih.gov Similarly, the oxidation of the alcohol can be studied to predict the most likely pathway and the required energy input. acs.orgresearchgate.netmdpi.comsemanticscholar.org

Structure-Activity Relationship (SAR) Modeling via Computational Approaches

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential in drug discovery and materials science for predicting the biological activity or properties of compounds based on their molecular structure. mdpi.comnih.govblogspot.comnih.gov Computational approaches play a central role in modern SAR analysis. nih.govspringernature.comresearchgate.netnih.gov

For this compound, a QSAR model could be developed to predict its activity against a specific biological target, such as an enzyme or receptor. chemrevlett.comchemrevlett.com This process involves:

Dataset Assembly: Compiling a set of structurally related pyridine derivatives with experimentally measured biological activities. nih.gov

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP) properties.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical model that correlates the descriptors with the observed activity. researchgate.net

Validation: Rigorously testing the model's predictive power using internal and external validation sets. chemrevlett.com

Such a model could then be used to predict the activity of this compound and to guide the design of new, more potent analogs by suggesting modifications that would enhance the desired properties.

Table 3: Key Molecular Descriptors for QSAR Modeling of this compound

| Descriptor Class | Specific Descriptor | Relevance to Activity |

|---|---|---|

| Electronic | HOMO/LUMO Energies | Relates to chemical reactivity and interaction mechanisms. |

| Dipole Moment | Influences polar interactions with the target. | |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Predicts membrane permeability and hydrophobic interactions. |

| Steric/Topological | Molecular Weight | Relates to the overall size of the molecule. |

| Molecular Surface Area | Affects how the molecule fits into a binding site. | |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Crucial for specific interactions with biological targets. |

Biological Interactions and Mechanistic Studies of Ethyl 6 1 Hydroxyethyl Nicotinate at a Fundamental Level

Enzyme Substrate Recognition and Binding Mechanisms

The interaction of ethyl 6-(1-hydroxyethyl)nicotinate with enzymes is predicated on its molecular structure, which allows it to be recognized and bound by specific enzyme active sites.

Docking Studies and Molecular Interactions at Active Sites

Although specific docking studies for this compound were not found, research on other substituted nicotinates and related heterocyclic compounds provides insights into potential interactions. For instance, studies on 4-aminopiperidine (B84694) derivatives with cytochrome P450 enzymes highlight the importance of specific structural features for binding. In these cases, the 4-amino nitrogen atom can form a crucial hydrogen bond with the serine residue in the active site of CYP3A4, positioning the substrate for catalysis. acs.org Similarly, the nitrogen atom in the pyridine (B92270) ring and the hydroxyl and ester groups of this compound would be key features for forming hydrogen bonds and other non-covalent interactions within an enzyme's active site.

The binding of nicotinic acid esters to proteins has been observed with human serum albumin, where some esters bind without being hydrolyzed, while others are hydrolyzed. nih.gov This suggests that the specific substituents on the nicotinate (B505614) structure are critical in determining the nature of the interaction with the protein's binding pocket.

Influence of Ligand Conformation on Enzyme Activity

The three-dimensional shape, or conformation, of a ligand is a critical determinant of its ability to bind to an enzyme and elicit a biological effect. For this compound, the rotational freedom around the bond connecting the hydroxyethyl (B10761427) group to the pyridine ring, as well as the orientation of the ethyl ester, will result in various possible conformations.

The specific conformation that is most stable or most readily adopted in a biological environment will influence how the molecule fits into an enzyme's active site. Studies on other enzyme-ligand interactions have demonstrated that only specific conformations lead to productive binding and catalysis. For example, in the metabolism of 4-aminopiperidine drugs by cytochrome P450, the orientation of the aromatic rings can influence the positioning of the molecule within the active site for N-dealkylation. acs.org Therefore, the conformation of this compound would directly impact its interaction with metabolizing enzymes.

Fundamental Metabolic Pathways and Biotransformations (Non-Clinical)

The biotransformation of this compound is expected to proceed through several well-established metabolic pathways for esters and pyridine-containing compounds. These transformations are primarily enzymatic and aim to increase the water solubility of the compound to facilitate its excretion.

Enzymatic Ester Hydrolysis in Biological Systems

One of the primary metabolic pathways for this compound is likely the hydrolysis of its ethyl ester group. This reaction is catalyzed by esterase enzymes present in various tissues, including the skin, liver, and blood. nih.govnih.gov The hydrolysis would cleave the ester bond, yielding ethanol (B145695) and the corresponding carboxylic acid, 6-(1-hydroxyethyl)nicotinic acid.

Studies on the closely related compound, ethyl nicotinate, have shown that it undergoes enzymatic hydrolysis during skin permeation. nih.govnih.gov The rate of this hydrolysis can vary significantly between different species, indicating differences in esterase activity. nih.gov The alkyl chain length of nicotinic acid esters also influences the rate of hydrolysis, suggesting that the specific structure of the substrate is a key factor in enzyme activity. nih.gov It is therefore highly probable that this compound is a substrate for various esterases, leading to its conversion to 6-(1-hydroxyethyl)nicotinic acid.

Table 1: Comparison of Skin Metabolism of Nicotinic Acid Esters in Various Species

| Species | Ratio of Nicotinic Acid Flux to Total Flux |

| Rabbit | High |

| Rat | High |

| Guinea-pig | High |

| Human | Low |

| Shed snake skin | Low |

Data adapted from a study on ethyl nicotinate, indicating species-dependent esterase activity. nih.gov

Oxidative Cleavage of Esters by Cytochrome P-450 Enzymes

In addition to hydrolysis, the ester linkage of this compound could potentially be cleaved through an oxidative mechanism catalyzed by cytochrome P450 (CYP) enzymes. This pathway is an alternative to direct hydrolysis for some carboxylic acid esters. The reaction involves the oxidation of the carbon atom adjacent to the ester oxygen, leading to an unstable intermediate that breaks down to the carboxylic acid and an aldehyde.

Research has shown that CYP enzymes can catalyze the oxidative cleavage of various esters. acs.org The specific isoforms of CYP involved and the rate of the reaction would depend on the precise structure of the ester. Nicotinic acid itself has been shown to inhibit several CYP enzymes, including CYP2E1, CYP2D6, and CYP3A4, suggesting that nicotinic acid derivatives can interact with these enzymes. wikipedia.org

Advanced Analytical Methodologies for Research on Ethyl 6 1 Hydroxyethyl Nicotinate

Chromatographic Techniques for Separation and Purity in Research

Chromatography is a fundamental technique for the separation, identification, and purification of chemical compounds. In the context of ethyl 6-(1-hydroxyethyl)nicotinate research, various chromatographic methods are employed to ensure the purity of the compound and to isolate it from reaction mixtures or biological matrices.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of non-volatile or thermally labile compounds like this compound. The development of a robust HPLC method is essential for assessing the purity of synthesized batches and for quantitative analysis.

Method development typically involves the optimization of several parameters to achieve good resolution, peak symmetry, and a reasonable analysis time. For ethyl nicotinate (B505614) and its derivatives, reversed-phase HPLC is a common approach. sielc.comsielc.comresearchgate.net A typical HPLC system for the analysis of this compound would consist of a C18 column, a mobile phase composed of a mixture of acetonitrile (B52724) and water with a buffer, and a UV detector. sielc.comzodiaclifesciences.com The presence of the pyridine (B92270) ring in the molecule allows for sensitive detection using UV spectrophotometry. sielc.comzodiaclifesciences.com

Optimization of the mobile phase composition, including the organic modifier concentration and the pH of the aqueous phase, is critical for achieving the desired separation. Gradient elution, where the mobile phase composition is changed during the analysis, may be employed to separate impurities with a wide range of polarities. For applications requiring subsequent mass spectrometry analysis, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used instead of non-volatile ones like phosphoric acid. sielc.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 5% B to 95% B in 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC) is a technique well-suited for the analysis of volatile and thermally stable compounds. cdc.gov Due to the presence of a polar hydroxyl group, this compound has limited volatility, making its direct analysis by GC challenging. Therefore, derivatization is often necessary to convert the polar -OH group into a less polar, more volatile functional group. wisdomlib.org

Common derivatizing agents for hydroxyl groups include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. researchgate.net This process increases the volatility and thermal stability of the analyte, allowing for its successful separation and detection by GC. researchgate.net

The GC analysis is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. researchgate.net A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly powerful as it provides both retention time information for identification and a mass spectrum for structural confirmation. frontiersin.org

Table 2: Representative GC Conditions for the Analysis of Derivatized this compound

| Parameter | Condition |

| Derivatizing Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min (hold 5 min) |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

The structure of this compound contains a chiral center at the carbon atom bearing the hydroxyl group. This means that the compound can exist as two enantiomers, which are non-superimposable mirror images of each other. Since enantiomers can have different biological activities, it is crucial to be able to separate and quantify them.

Chiral chromatography is the most effective method for the separation of enantiomers. This can be achieved using either chiral HPLC or chiral GC. In chiral chromatography, a chiral stationary phase (CSP) is used, which interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used in chiral HPLC for the separation of a broad range of chiral compounds. chemrxiv.org

For chiral GC analysis, the enantiomers can be separated directly on a chiral column or after derivatization with a chiral reagent. Monitoring the separation of enantiomers is important in asymmetric synthesis to determine the enantiomeric excess (ee) of the product.

Mass Spectrometry for Mechanistic Studies and Transformation Products

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the structural elucidation of unknown compounds, the confirmation of expected products, and the study of chemical and biological transformations.

In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is a unique fingerprint of the molecule and provides valuable information about its structure. libretexts.org For this compound, electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) can be used to study its fragmentation. researchgate.netrsc.org

The fragmentation of this compound is expected to involve characteristic losses of small neutral molecules. For instance, the fragmentation of the parent compound, ethyl nicotinate, shows a characteristic loss of the ethoxy group (-OCH2CH3). researchgate.net In the case of this compound, additional fragmentation pathways are expected due to the presence of the hydroxyethyl (B10761427) side chain. These may include the loss of a water molecule from the hydroxyethyl group, cleavage of the bond between the pyridine ring and the side chain, and other fragmentations characteristic of esters and alcohols. libretexts.org The analysis of these fragmentation patterns allows for the confirmation of the compound's structure. nih.govresearchgate.net

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for studying the biotransformation of compounds in biological systems. nih.gov The metabolism of nicotine (B1678760), a structurally related compound, has been extensively studied, and it is known to undergo various phase I and phase II metabolic reactions, including oxidation and glucuronidation. nih.gov

Similarly, this compound is expected to be metabolized in the body. LC-MS can be used to identify potential metabolites in biological samples such as plasma, urine, or liver microsomes. nih.gov Metabolites are typically identified by searching for expected mass shifts corresponding to specific metabolic reactions (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation). The structure of the potential metabolites can then be confirmed by comparing their fragmentation patterns with that of the parent compound. This approach allows for the elucidation of the biotransformation pathways of this compound, providing insights into its metabolic fate. The concept of determining "nicotine equivalents" by analyzing nicotine and its major metabolites in urine can be applied to get a comprehensive measure of exposure to the parent compound. scispace.com

Spectroscopic Techniques for Reaction Monitoring (e.g., UV-Vis, IR)

Besides NMR, other spectroscopic methods like Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are valuable for real-time reaction monitoring.

Infrared (IR) Spectroscopy: IR spectroscopy monitors the vibrational frequencies of functional groups. fiveable.me In the synthesis of this compound from a ketone precursor, IR can track the reaction by observing the disappearance of the ketone's carbonyl (C=O) stretching band (typically ~1690-1715 cm⁻¹) and the appearance of the alcohol's characteristic broad O-H stretching band (~3200-3600 cm⁻¹). fiveable.mepressbooks.pub The ester C=O stretch (~1715-1735 cm⁻¹) would remain present in both the reactant and the product, but the changes in the other key functional groups provide a clear indication of the reaction's progress. libretexts.org

UV-Vis Spectroscopy: UV-Vis spectroscopy is useful for monitoring reactions involving chromophores (light-absorbing parts of a molecule). The pyridine ring in this compound is a chromophore. The UV absorption spectrum, particularly the wavelength of maximum absorbance (λmax), is sensitive to the substituents on the aromatic ring. nih.gov Nicotinic acid, a related compound, has a λmax around 262 nm. researchgate.netjapsonline.com The conversion of a carbonyl group to a hydroxyl group on the side chain can cause a subtle shift in the λmax or a change in the molar absorptivity. By monitoring the absorbance at a specific wavelength corresponding to the product or reactant, a kinetic profile of the reaction can be generated.

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification of an analyte to enhance its analytical properties for techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). welch-us.com For this compound, the secondary alcohol group is the primary site for derivatization.

The purpose of derivatization is often to:

Increase volatility and thermal stability for GC analysis. libretexts.org

Improve chromatographic peak shape and resolution.

Enhance detector response by introducing a chromophore (for UV detection), a fluorophore (for fluorescence detection), or an easily ionizable group (for mass spectrometry). nih.gov

Common derivatization strategies for the hydroxyl group include:

Silylation: This involves replacing the active hydrogen of the -OH group with a silyl (B83357) group, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. sigmaaldrich.com The resulting silyl ether is more volatile and less polar than the original alcohol, making it more suitable for GC analysis. libretexts.orgnih.gov

Acylation: This reaction converts the alcohol into an ester using an acylating agent, such as an acid anhydride (B1165640) (e.g., trifluoroacetic anhydride) or an acyl chloride. This process also increases volatility for GC. libretexts.org Using fluorinated acylating agents can significantly enhance sensitivity for electron capture detection (ECD). For HPLC, derivatization with reagents containing large aromatic systems can introduce a strong chromophore, improving detection limits with a UV detector.

Table 2: Common Derivatization Reagents for the Hydroxyl Group

| Derivatization Method | Reagent Example | Purpose | Primary Analytical Technique |

|---|---|---|---|

| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Increase volatility, improve thermal stability. sigmaaldrich.com | Gas Chromatography (GC) |

| Acylation | Trifluoroacetic Anhydride (TFAA) | Increase volatility, enhance ECD response. libretexts.org | Gas Chromatography (GC) |

| Esterification | Dansyl Chloride | Introduce a fluorescent tag. | High-Performance Liquid Chromatography (HPLC) |

Derivatization and Analogue Synthesis for Mechanistic Probing and Structure Activity Studies

Systematic Chemical Modifications of the Ester Moiety

The ethyl ester group is a key site for modification to influence the compound's pharmacokinetic and pharmacodynamic properties. Altering the ester can affect solubility, metabolic stability, and interactions with target proteins.

Research into related nicotinic acid derivatives demonstrates that the carboxylic function is frequently targeted for derivatization. researchgate.net Common modifications include hydrolysis to the corresponding carboxylic acid, or conversion into a variety of amides and hydrazones. researchgate.net For instance, the synthesis of N-acylarylhydrazone derivatives from ethyl nicotinate (B505614) intermediates has been a successful strategy in developing compounds with anti-inflammatory and analgesic activities. researchgate.net

The process typically involves two steps: first, the ethyl ester is converted to the corresponding hydrazide using hydrazine (B178648) hydrate, and second, this hydrazide is condensed with various substituted aromatic aldehydes to yield the target hydrazone analogues. researchgate.net This approach allows for the introduction of a wide range of substituents to probe for optimal activity.

Another consideration is the rate of hydrolysis, which can be influenced by substituents on the pyridine (B92270) ring. Studies on methyl methoxypyridinecarboxylates show that the position of substituents affects the electronic interactions with the ring nitrogen, thereby altering the rate of alkaline hydrolysis of the ester group. rsc.org This interplay between the pyridine ring and the ester moiety is a critical factor in designing stable and effective analogues.

Table 1: Representative Modifications of the Ester Moiety and Their Rationale

| Original Moiety | Modified Moiety | Synthetic Precursor | Rationale for Modification |

| Ethyl Ester (-COOCH₂CH₃) | Carboxylic Acid (-COOH) | Ethyl 6-(1-hydroxyethyl)nicotinate | Introduce polarity; potential for salt formation; key intermediate for other derivatives. |

| Ethyl Ester (-COOCH₂CH₃) | Methyl Ester (-COOCH₃) | 6-(1-hydroxyethyl)nicotinic acid | Modulate solubility and rate of hydrolysis. |

| Ethyl Ester (-COOCH₂CH₃) | Amide (-CONH₂) | 6-(1-hydroxyethyl)nicotinoyl chloride | Enhance hydrogen bonding capabilities; alter metabolic stability. |

| Ethyl Ester (-COOCH₂CH₃) | N-Arylhydrazone (-CONH-N=CH-Ar) | 6-(1-hydroxyethyl)nicotinohydrazide | Introduce diverse aromatic substituents for extensive SAR studies. researchgate.net |

Exploration of Substituents on the Pyridine Ring

In studies of related nicotinic ligands, substituents at the 6-position (equivalent to the position of the 1-hydroxyethyl group in the target compound) have been shown to significantly impact affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.net The introduction of halogens (fluoro, bromo) or small alkyl groups can modulate binding affinity, with lipophilicity and steric size being key factors. researchgate.net For example, while lipophilic substituents can be beneficial, increasing steric bulk often leads to decreased affinity. researchgate.net

Furthermore, the electronic nature of substituents affects the basicity of the pyridine nitrogen, which can be a critical determinant in ligand-receptor interactions. researchgate.net However, pKa alone does not always account for variations in affinity, suggesting a complex relationship between electronic effects, steric hindrance, and lipophilicity. researchgate.net The synthesis of analogues with different substituents on the pyridine ring, such as amino, nitro, or cyano groups, can be achieved through established methods like the Chichibabin reaction or by using precursors like 6-bromonicotine. researchgate.net

Alterations to the 1-Hydroxyethyl Side Chain for SAR Exploration

The 1-hydroxyethyl side chain contains a chiral center and a hydroxyl group capable of hydrogen bonding, making it a critical site for SAR exploration. Modifications to this chain can probe the importance of its length, stereochemistry, and the hydrogen-bonding capacity of the hydroxyl group.

Potential alterations include:

Oxidation: The secondary alcohol can be oxidized to the corresponding acetyl group, creating a ketone. This would eliminate the chiral center and the hydrogen-bond donor capability, providing insight into their importance for activity.

Chain Length Homologation: The side chain can be extended to a 1-hydroxypropyl or shortened to a hydroxymethyl group to determine the optimal chain length for fitting into a potential binding pocket.

Hydroxyl Group Derivatization: The hydroxyl group can be converted to an ether (e.g., O-methyl) or an ester (e.g., O-acetyl) to block hydrogen bonding and increase lipophilicity. Studies on related hydroxyalkyl-substituted compounds have used such derivatizations to probe structural requirements. nih.gov

These modifications help to build a comprehensive picture of the structural requirements for biological activity, highlighting the role of the side chain in target recognition. nih.gov

Synthesis of Isotopic Analogues for Reaction Mechanism Elucidation

Isotopic labeling is a powerful tool for studying reaction mechanisms, metabolic pathways, and target engagement without significantly altering the molecule's chemical properties. nih.gov By selectively replacing atoms with their heavier isotopes (e.g., ²H for ¹H, ¹³C for ¹²C, ¹⁵N for ¹⁴N), researchers can trace the fate of the molecule or specific functional groups. researchgate.net

For this compound, isotopic analogues could be used to:

Elucidate Metabolic Pathways: Deuterium labeling on the ethyl group of the ester or the hydroxyethyl (B10761427) side chain could help determine sites of metabolic oxidation by observing kinetic isotope effects.

Probe Enzymatic Reactions: If the compound is a substrate or inhibitor of an enzyme, isotopically labeled versions can be used in combination with NMR spectroscopy or mass spectrometry to study the enzyme's mechanism of action. nih.govelsevierpure.com

Confirm Target Binding: Labeled analogues can be used in binding assays to quantify receptor occupancy and kinetics.

The synthesis of these analogues involves using isotopically labeled starting materials or reagents at the appropriate step in the synthetic sequence.

Chiral Resolution and Enantioselective Synthesis of Analogues

The 1-hydroxyethyl side chain possesses a chiral carbon atom, meaning this compound exists as a pair of enantiomers, (R) and (S). It is common for enantiomers to exhibit different biological activities and potencies. Therefore, the separation of the racemic mixture and the enantioselective synthesis of the individual isomers are crucial for a complete understanding of its SAR.

Lipase-catalyzed enantioselective acetylation is a highly effective method for the kinetic resolution of racemic 1-(pyridyl)ethanols. researchgate.net Enzymes like Candida antarctica lipase (B570770) B (CAL-B) can selectively acylate one enantiomer (e.g., the R-enantiomer) with an acyl donor like vinyl acetate (B1210297), leaving the other enantiomer (S-alcohol) unreacted. researchgate.netmdpi.com This allows for the separation of both the acylated product and the remaining alcohol in high enantiomeric purity. researchgate.net The efficiency of this resolution can be influenced by factors such as the solvent and temperature. mdpi.com

Alternatively, enantioselective synthesis aims to produce a single desired enantiomer directly. This often involves the use of chiral catalysts or auxiliaries. For instance, asymmetric reduction of the corresponding ketone, 6-acetylnicotinate, using chiral reducing agents could yield the (R)- or (S)-alcohol selectively. Strategies developed for the enantioselective synthesis of other chiral pyridines, such as those used for nicotine (B1678760), can provide a template for developing a synthetic route. rsc.org

Table 2: Comparison of Methods for Obtaining Enantiopure Analogues

| Method | Description | Advantages | Disadvantages |

| Chiral Resolution | Separation of a racemic mixture. A common approach is enzyme-catalyzed kinetic resolution where one enantiomer reacts faster, allowing for separation. researchgate.netmdpi.com | Technically simpler to develop; both enantiomers can potentially be recovered. | Maximum theoretical yield for one enantiomer is 50%; requires a separation step. |

| Enantioselective Synthesis | Direct synthesis of a single enantiomer from achiral or prochiral starting materials using a chiral catalyst, reagent, or auxiliary. rsc.org | High theoretical yield (up to 100%) for the desired enantiomer; more efficient for large-scale production. | Requires development of a specific, and often complex, asymmetric synthetic route. |

Future Research Directions and Unexplored Avenues for Ethyl 6 1 Hydroxyethyl Nicotinate Chemistry

Development of More Efficient and Sustainable Synthetic Routes

Currently, detailed synthetic procedures for Ethyl 6-(1-hydroxyethyl)nicotinate are not extensively documented in publicly available literature. The development of efficient and environmentally benign synthetic methodologies is a critical first step to enable further investigation. Future research should focus on:

Exploration of Novel Catalytic Systems: Traditional esterification methods often rely on strong acid catalysts, which can lead to waste and purification challenges. google.com Investigating solid acid catalysts or enzyme-catalyzed reactions could offer more sustainable alternatives with higher yields and easier product isolation. google.com

Green Chemistry Approaches: The use of greener solvents, such as ionic liquids or supercritical fluids, and the development of one-pot synthesis strategies would align with the principles of sustainable chemistry, reducing the environmental impact of its production.

Stereoselective Synthesis: The chiral center at the hydroxyethyl (B10761427) group necessitates the development of stereoselective synthetic methods to produce enantiomerically pure forms of the compound. This is crucial for understanding its specific biological interactions.

A potential synthetic strategy could involve the esterification of 6-(1-hydroxyethyl)nicotinic acid with ethanol (B145695). The synthesis of 6-hydroxynicotinic acid from methyl coumalate is a known process. orgsyn.org A similar pathway could potentially be adapted for the synthesis of the 6-(1-hydroxyethyl) analog.

Deeper Mechanistic Understanding of Complex Biological Interactions

The biological activity of this compound is largely uncharacterized. However, the presence of the nicotinic acid scaffold, a well-known pharmacophore, suggests potential interactions with various biological targets. researchgate.netnih.gov Future research in this area should include:

Broad-Spectrum Biological Screening: Initial high-throughput screening against a diverse range of biological targets, including enzymes, receptors, and ion channels, could identify potential therapeutic areas.

Investigation of Nicotinic Receptor Binding: Given its structural similarity to nicotinic acid, investigating its binding affinity and functional activity at various nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes is a logical starting point.

Enzyme Inhibition Studies: The hydroxyethyl and ester functionalities could serve as interaction points for various enzymes. Studies on its potential as an inhibitor for enzymes like cholinesterases or kinases could reveal novel therapeutic applications. For instance, some pyridine (B92270) derivatives have shown potential as cholinesterase inhibitors. nih.gov

Antioxidant and Anti-inflammatory Activity: Nicotinic acid and its derivatives have been reported to possess antioxidant and anti-inflammatory properties. researchgate.netchemistryjournal.net Evaluating these properties for this compound could be a promising research direction. A study on 2-ethyl-3-hydroxy-6-methylpyridine (B133580) nicotinate (B505614) has shown retinoprotective effects, possibly due to antioxidant and microcirculation-improving properties. mdpi.comresearchgate.net

Advanced Computational Design of Novel Derivatives for Specific Research Objectives

Computational chemistry can play a pivotal role in accelerating the discovery and optimization of new derivatives of this compound. Future computational studies should focus on:

Structure-Activity Relationship (SAR) Studies: Once initial biological data is available, computational modeling can be used to build SAR models. These models can help in understanding how different structural modifications affect biological activity.

Molecular Docking and Dynamics Simulations: Docking studies can predict the binding modes of the compound and its derivatives to specific protein targets. Molecular dynamics simulations can provide insights into the stability of these interactions over time. nih.gov

In Silico ADMET Prediction: Computational tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles for synthesis and further testing.

By combining computational design with synthetic chemistry, researchers can rationally design and synthesize new analogs with improved potency, selectivity, and drug-like properties.

Integration of this compound Chemistry with Emerging Fields

The unique chemical structure of this compound opens up possibilities for its application in interdisciplinary fields beyond medicine.